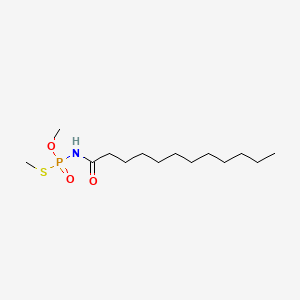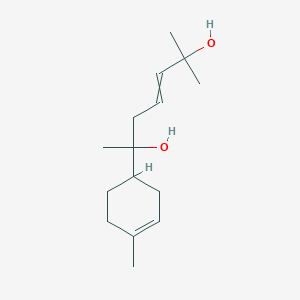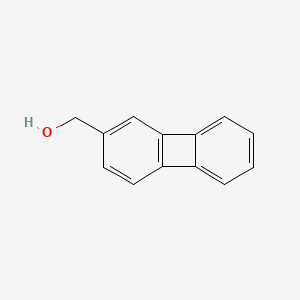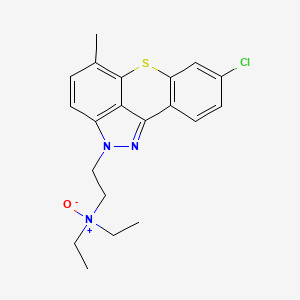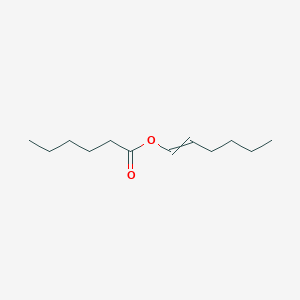
2,6-Bis(methylsulfanyl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(methylsulfanyl)quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of two methylsulfanyl groups attached to the 2nd and 6th positions of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . The methylsulfanyl groups can be introduced through nucleophilic substitution reactions using appropriate thiol reagents.
Industrial Production Methods
Industrial production of 2,6-Bis(methylsulfanyl)quinoline may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced catalytic systems to enhance yield and reduce reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .
化学反应分析
Types of Reactions
2,6-Bis(methylsulfanyl)quinoline undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to tetrahydroquinoline derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, and Friedel-Crafts acylation reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and acylated quinoline derivatives.
科学研究应用
2,6-Bis(methylsulfanyl)quinoline has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,6-Bis(methylsulfanyl)quinoline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to intercalate into DNA, disrupting replication and transcription processes . In cancer research, it may inhibit key enzymes involved in cell proliferation and survival .
相似化合物的比较
2,6-Bis(methylsulfanyl)quinoline can be compared with other quinoline derivatives such as:
Quinine: An antimalarial agent with a different substitution pattern on the quinoline ring.
Chloroquine: Another antimalarial compound with distinct chemical properties.
Mefloquine: Known for its antimalarial and anti-inflammatory activities.
These compounds share the quinoline scaffold but differ in their functional groups and biological activities, highlighting the unique properties of this compound.
属性
CAS 编号 |
54002-20-9 |
|---|---|
分子式 |
C11H11NS2 |
分子量 |
221.3 g/mol |
IUPAC 名称 |
2,6-bis(methylsulfanyl)quinoline |
InChI |
InChI=1S/C11H11NS2/c1-13-9-4-5-10-8(7-9)3-6-11(12-10)14-2/h3-7H,1-2H3 |
InChI 键 |
SNPUKKQYEMRFIW-UHFFFAOYSA-N |
规范 SMILES |
CSC1=CC2=C(C=C1)N=C(C=C2)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


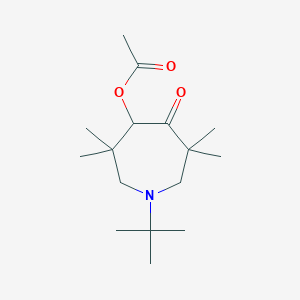
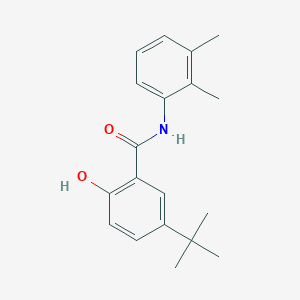
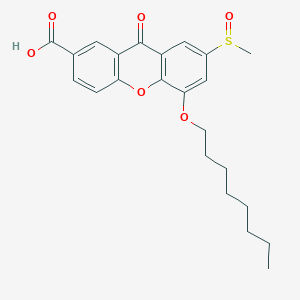
![N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea](/img/structure/B14630665.png)
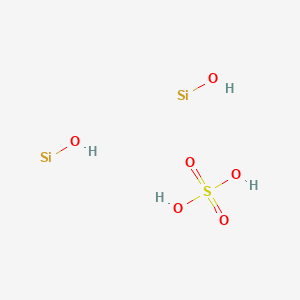
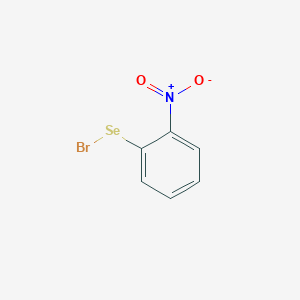
![[1,1'-Biphenyl]-4-yl (hexyloxy)acetate](/img/structure/B14630676.png)
